(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-3-21-11-13(15-6-4-5-7-16(15)21)9-18-20(23)19-12(2)8-14(22)10-17(19)24-18/h4-11,22H,3H2,1-2H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAJBMSIORFCRF-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C=C(C=C4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-1H-indole-3-carbaldehyde with 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the indole moiety can be reduced to form a saturated compound.
Substitution: The indole and benzofuranone rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated indole derivatives.
Substitution: Formation of halogenated indole or benzofuranone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known for its biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Insecticidal Activity
- highlights that substituents like halogens (Cl, Br) and lipophilic groups enhance bioactivity against insects by improving cuticle penetration . The target compound’s ethylindole group may similarly enhance insecticidal efficacy compared to non-halogenated analogs.
- The brominated benzodioxin derivative could exhibit higher antimicrobial potency due to bromine’s electronegativity, whereas the target compound’s indole group may target specific enzymes in pests or pathogens.
Receptor Binding and Selectivity
- The ethylindole moiety in the target compound may interact with indole-binding pockets in proteins (e.g., cytochrome P450 enzymes or serotonin receptors), a feature absent in benzodioxin-based analogs .
- The polar aminomethyl group in could facilitate interactions with charged residues in enzymatic active sites, suggesting divergent applications in neuropharmacology.
Biological Activity
The compound (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule notable for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure that integrates an indole moiety with a benzofuranone core. Its IUPAC name is (2Z)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one, with a molecular formula of C20H17NO3 and a molecular weight of 319.35 g/mol. The unique arrangement of functional groups in this molecule contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Enzyme Interaction : The indole moiety can modulate the activity of specific enzymes, potentially inhibiting or activating pathways involved in inflammation and cancer progression. For instance, it may inhibit certain kinases that play critical roles in cellular signaling pathways.
Receptor Modulation : The compound may also interact with receptors involved in neurotransmission and immune responses, suggesting potential applications in neuropharmacology and immunology.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity : Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been suggested that it could act on multiple cancer cell lines, although specific studies are required to elucidate the precise mechanisms involved.
Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases.
Antimicrobial Properties : Some studies have indicated that this compound could exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties on breast cancer cell lines; showed significant inhibition of cell proliferation at micromolar concentrations. |
| Study 2 | Evaluated anti-inflammatory effects in animal models; demonstrated reduction in edema and inflammatory markers post-treatment. |
| Study 3 | Assessed antimicrobial efficacy against Gram-positive bacteria; exhibited moderate inhibitory effects compared to standard antibiotics. |
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : The compound is synthesized via a base-catalyzed condensation reaction between 6-hydroxy-4-methyl-1-benzofuran-3-one and 1-ethyl-1H-indole-3-carbaldehyde. Typical conditions include:
- Solvent : Ethanol or methanol for solubility and reactivity balance.
- Base : Sodium hydroxide (0.1–0.5 M) or potassium carbonate to deprotonate the hydroxy group and drive the reaction .
- Temperature : Reflux (70–80°C) for 6–12 hours, monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .
Post-reaction, purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) yields the Z-isomer. The stereochemistry is confirmed by NOESY NMR to validate the (2Z)-configuration .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., indole methylene, ethyl group, hydroxy resonance at δ 12–13 ppm).
- NOESY confirms the Z-configuration through spatial proximity of the indole C3-H and benzofuran methylene protons .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O–H, ~3200 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 350.139) and fragmentation patterns .
Advanced Research Questions
Q. How does the Z-configuration influence the compound’s reactivity and bioactivity?
- Methodological Answer : The Z-configuration imposes steric constraints that affect:
- Reactivity : The planar arrangement of the indole and benzofuran moieties facilitates π-π stacking in catalytic or receptor-binding scenarios .
- Bioactivity : In docking studies, the Z-isomer shows higher affinity for enzymes like cyclooxygenase-2 (COX-2) due to optimal alignment of the hydroxy and methyl groups in the active site .
- Comparative Studies : E-isomers (synthesized via photoirradiation) exhibit reduced antimicrobial activity (MIC > 128 µg/mL vs. Z-isomer MIC = 32 µg/mL), highlighting stereochemical specificity .
Q. What strategies minimize side reactions during synthesis (e.g., oxidation or dimerization)?
- Methodological Answer :
- Oxidation Mitigation : Use inert atmospheres (N₂/Ar) and antioxidants (0.1% BHT) to prevent hydroxyl group oxidation .
- Dimerization Control : Limit reaction time (<12 hours) and avoid excess base to suppress aldol-like coupling .
- By-product Identification : LC-MS or GC-MS detects impurities (e.g., over-oxidized benzofuranone derivatives), guiding solvent optimization (e.g., switching to DMF for polar intermediates) .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays) .
- Validate purity (>95% by HPLC) to exclude confounding impurities .
- Structural Analog Comparison :
- Compare with analogs lacking the ethyl-indole group (e.g., 4-methyl substitution reduces COX-2 inhibition by 40%) to isolate pharmacophores .
- Mechanistic Studies :
- Molecular Dynamics Simulations : Model binding stability in enzyme active sites to explain potency variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
